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2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride -

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride

Catalog Number: EVT-8229820
CAS Number:
Molecular Formula: C8H16Cl3N3
Molecular Weight: 260.6 g/mol
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Product Introduction

Overview

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This compound is classified under the category of substituted pyridines, which are known for their diverse biological activities.

Source and Classification

The compound's structure can be derived from pyridine, a basic heterocyclic organic compound. It falls under the broader classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. The trihydrochloride form indicates that it exists as a salt with three hydrochloric acid molecules associated with it, enhancing its solubility and stability in aqueous solutions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available pyridine derivatives.
  2. Methylation: Dimethylation of the amino group can be achieved through methods such as the Eschweiler-Clarke reaction, where an amine is treated with formaldehyde and formic acid to yield a dimethylated product.
  3. Reduction: The introduction of the amino group at the 5-position can be accomplished via reduction processes such as catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
  4. Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances solubility in water.

These methods ensure that the desired compound is synthesized efficiently while maintaining purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride is C8H12Cl3N3C_8H_{12}Cl_3N_3. Its structure features a pyridine ring with three substituents:

  • A dimethylamino group at the 2-position
  • A methyl group at the 4-position
  • An amino group at the 5-position

The presence of multiple nitrogen atoms in its structure contributes to its basicity and potential reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophilic reagents.
  2. Acylation Reactions: The amino groups can undergo acylation to form amides, which may modify biological activity.
  3. Formation of Nitrosamines: In the presence of nitrosating agents, there is a risk of forming nitrosamines, which are considered hazardous compounds .

These reactions highlight both the utility and potential risks associated with handling this compound.

Mechanism of Action

Process and Data

The mechanism of action for 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride primarily involves its role as an inhibitor of neuronal nitric oxide synthase. By binding to the active site of nNOS, it prevents the conversion of L-arginine to nitric oxide, thereby modulating neurotransmission and vascular function. This inhibition can have therapeutic implications in treating neurodegenerative diseases and conditions associated with excessive nitric oxide production.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its trihydrochloride form.

Chemical Properties

Relevant data regarding these properties are essential for understanding how this compound behaves in different environments.

Applications

Scientific Uses

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride has several significant applications in scientific research:

  1. Neuroscience Research: Its role as an nNOS inhibitor makes it valuable for studying nitric oxide signaling pathways in neurobiology.
  2. Drug Development: Potential use as a lead compound in developing therapies for conditions like Alzheimer's disease or other neurodegenerative disorders.
  3. Pharmaceutical Formulations: As an intermediate or active ingredient in various pharmaceutical formulations targeting neurological conditions.
Molecular Design and Computational Modeling

Quantum Chemical Calculations for Electronic Structure Optimization

Quantum chemical calculations provide foundational insights into the electronic properties governing the behavior of 2-(Dimethylamino)-4-methyl-5-aminopyridine (core structure before salt formation). Studies employing Møller–Plesset perturbation theory (MP2) with basis sets like 6-31G(d) and 6-31++G(d,p) reveal key structural features. The amino group attached to the pyridine ring exhibits significant pyramidalization, a characteristic confirmed by the asymmetry in hydrogen dihedral angles arising from electrostatic repulsions with adjacent hydrogens. This non-planarity impacts electron delocalization into the aromatic system. Bond length analysis shows:

  • C-N (pyridine-nitrogen bond): Calculated lengths range between 1.340–1.348 Å using MP2/B3LYP methods, notably shorter than the typical aromatic C-N bond in aniline (1.402 Å) [3].
  • N-H (amino group): Optimized bond lengths are approximately 1.009–1.011 Å (B3LYP/6-311++G(d,p)), aligning closely with experimental values near 1.001 Å [3].

These methods also quantify the energy barrier for amino group inversion, a crucial dynamic property. The transition state activation energy for pyramidal nitrogen inversion is remarkably low (0.41 kcal/mol at B3LYP/6-311++G(d,p)), indicating high conformational flexibility at physiological temperatures [3]. Furthermore, tautomerization studies involving proton transfer between ring nitrogen and amino group atoms reveal a significantly higher energy barrier (44.81 kcal/mol), confirming the canonical aminopyridine form (2A4MP1) as the dominant and most stable tautomer, approximately 13.60 kcal/mol more stable than the nearest alternative tautomer (2A4MP2) [3].

Table 1: Key Structural Parameters from Quantum Chemical Calculations

ParameterMethod/Basis SetValueSignificance
C-Npy Bond LengthMP2/6-31++G(d,p)~1.340-1.348 ÅShorter than standard aromatic C-N, indicates partial double bond character.
N-H Bond Length (amino)B3LYP/6-311++G(d,p)~1.009-1.011 ÅMatches experimental data; relevant for H-bonding potential.
Amino Group Inversion BarrierB3LYP/6-311++G(d,p) TS0.41 kcal/molVery low barrier, high conformational flexibility.
Proton Transfer BarrierB3LYP/6-311++G(d,p) TS44.81 kcal/molConfirms canonical aminopyridine as the overwhelmingly dominant tautomeric form.
Dominant Tautomer StabilityB3LYP/6-311++G(d,p) (ΔG)-13.60 kcal/molCanonical form (2A4MP1) is significantly more stable than next closest tautomer.

Density Functional Theory (DFT) Descriptors for Reactivity Prediction

Density Functional Theory calculations yield critical descriptors predicting the chemical reactivity and potential binding interactions of the pyridine core. Key descriptors include:

  • Molecular Electrostatic Potential (MEP): Maps reveal distinct negative electrostatic potential regions localized around the pyridine nitrogen atom and the primary amino group (-NH₂). Conversely, the dimethylamino group (-N(CH₃)₂) exhibits a less pronounced negative potential due to methyl substitution, while the methyl substituent at the 4-position shows a region of positive potential. This MEP profile highlights the pyridine N and 5-amino group as primary sites for electrophilic attack or hydrogen bond donation from biological targets [3].
  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insight into charge transfer propensity. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of kinetic stability and chemical reactivity. A narrower HOMO-LUMO gap generally correlates with higher chemical reactivity. Calculations for substituted aminopyridines typically show ΔE values in the range of 4-5 eV, suggesting moderate reactivity suitable for targeted interactions without excessive promiscuity [3].
  • Natural Bond Orbital (NBO) Charges: NBO analysis quantifies charge distribution. The pyridine ring nitrogen consistently carries a significant negative charge (≈ -0.5 e). The amino nitrogen at position 5 also bears a substantial negative charge (≈ -0.7 to -0.8 e), while its hydrogen atoms carry positive charges (≈ +0.3 to +0.4 e), confirming its role as a strong hydrogen bond donor. The dimethylamino nitrogen exhibits a less negative charge (≈ -0.3 to -0.4 e) compared to the primary amino group, reflecting its reduced hydrogen bond acceptor capacity [3]. These charge distributions directly influence electrostatic complementarity with enzyme active sites, such as the polar residues surrounding the heme cofactor in Nitric Oxide Synthase (NOS) isoforms [1].

Molecular Docking Studies Targeting Inducible Nitric Oxide Synthase (iNOS)

Molecular docking simulations position 2-(Dimethylamino)-4-methyl-5-aminopyridine within the oxygenase domain of iNOS, leveraging the known binding modes of related 2-aminoquinoline and 2-aminopyridine inhibitors [1]. Key interactions identified include:

  • Heme Coordination: The primary amino group at position 5 demonstrates a strong propensity to coordinate with the heme iron atom (Fe), forming a critical coordinate covalent bond. This interaction is a hallmark of potent NOS inhibitors mimicking the substrate L-arginine.
  • Hydrogen Bonding Network: The pyridine nitrogen acts as a hydrogen bond acceptor, engaging with active site residues such as Gln263 (via backbone NH) or conserved water molecules. The primary amino group can also donate hydrogen bonds to the carboxylate of Glu377, a residue crucial for L-arginine binding.
  • Dimethylamino Group Interactions: The dimethylamino substituent at position 2 is oriented towards a sub-pocket lined by hydrophobic or polar residues depending on the NOS isoform. Docking poses suggest potential van der Waals contacts with residues like Met349, Ala351, or, in isoforms like nNOS, interactions with isoform-specific residues (e.g., His342 in human nNOS) [1].
  • 4-Methyl Group Role: The methyl group at position 4 contributes favorably to binding via hydrophobic interactions with residues like Ile350, Val352, or the heme porphyrin ring itself, enhancing binding affinity without significant steric clash.

Comparative docking against other NOS isoforms (e.g., neuronal nNOS, endothelial eNOS) reveals the basis for potential selectivity. The sub-pocket accommodating the 2-dimethylamino and 4-methyl groups exhibits structural divergence between isoforms. For instance, the presence of His342 in human nNOS versus smaller hydrophobic residues in iNOS or eNOS can influence the optimal substituent pattern for selectivity. Docking scores (e.g., Glide scores, AutoDock binding energies) for poses involving heme coordination and key H-bonds typically range from -8.0 to -10.0 kcal/mol, indicating favorable binding potential, consistent with measured Ki values for similar compounds in the low micromolar to sub-micromolar range [1].

Table 2: Key Interactions of the Pyridine Core in NOS Docking Poses

Structural FeatureInteraction Partner in iNOSInteraction TypeRole in Binding/Selectivity
5-Amino Group (-NH₂)Heme Iron (Fe)Coordinate Covalent BondMimics L-Arg guanidinium; anchors inhibitor in active site.
5-Amino Group (-NH₂)Glu377 (carboxylate)Hydrogen Bond (Donor)Mimics L-Arg binding; stabilizes anionic intermediate.
Pyridine NitrogenBackbone NH (e.g., Gln263)Hydrogen Bond (Acceptor)Stabilizes orientation near heme.
2-(Dimethylamino) GroupHydrophobic Pocket (e.g., Met349, Ala351)Van der Waals / HydrophobicFills sub-pocket; potential for isoform-specific optimization.
2-(Dimethylamino) GroupHis342 (hnNOS specific)Potential H-bond / Polar InteractionKey for nNOS selectivity; His342 smaller/more polar in hnNOS.
4-Methyl GroupIle350, Val352, Heme PropionateVan der Waals / HydrophobicEnhances affinity; minimal steric hindrance.

Position-Specific Tolerance Analysis for Functional Group Modifications

Systematic computational exploration of substituent effects at each position of the pyridine ring core defines the chemical space for optimizing target affinity (e.g., for iNOS or nNOS) and physicochemical properties:

  • Position 2 (Dimethylamino site): The dimethylamino group (-N(CH₃)₂) demonstrates tolerance for diverse modifications aimed at enhancing isoform selectivity or reducing off-target binding. Computational scanning (e.g., using free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) scoring) indicates:
  • Hydrophilic Substitution: Replacing one methyl with a hydroxyethyl (-N(CH₃)(CH₂CH₂OH)) or introducing a polar heterocycle (e.g., morpholino) maintains or improves potency against human NOS isoforms by promoting favorable interactions with polar residues like His342 in human nNOS [1]. This strategy directly counters the promiscuity seen in earlier lipophilic 2-aminoquinoline inhibitors.
  • Steric Constraints: Bulky substituents (e.g., benzyl) are poorly tolerated due to steric clashes within the relatively compact sub-pocket, leading to predicted drops in binding affinity (> 2 kcal/mol penalty).
  • Hydrophobic Extension: Small hydrophobic extensions (e.g., ethyl instead of methyl) show modest predicted affinity gains for iNOS but may decrease selectivity over eNOS.
  • Position 4 (Methyl site): The methyl group is amenable to small hydrophobic or polar expansions:
  • Halogen Substitution: Chloro or fluoro substituents are well-tolerated, offering slightly enhanced lipophilicity and potential for halogen bonding with carbonyl oxygens (e.g., backbone C=O of Val352), predicted to boost affinity by ~0.5 kcal/mol.
  • Small Polar Groups: Hydroxymethyl (-CH₂OH) or cyano (-CN) groups can be accommodated, offering routes to modulate solubility and H-bonding capacity without significant affinity loss (< 0.8 kcal/mol penalty predicted). Larger polar groups (e.g., carboxamide) face steric and desolvation penalties.
  • Position 5 (Amino site): This site is critical for heme coordination and H-bonding. Modifications are generally detrimental to NOS affinity:
  • Methylation: Monomethylation (-NHCH₃) disrupts optimal heme iron coordination geometry due to steric hindrance, leading to significant predicted affinity loss (> 3 kcal/mol). Dimethylation (-N(CH₃)₂) abolishes heme binding capability.
  • Acylation/Replacement: Conversion to amide (-NHCOR) or replacement with other groups (e.g., OH) eliminates the crucial iron-coordinating ability and primary H-bond donor, rendering the compound inactive in silico.
  • Position 3/6: These positions are generally less tolerant of substitution due to proximity to key binding elements or solvent exposure:
  • Position 3: Small substituents (e.g., F, Cl) may be possible but offer minimal predicted benefit. Larger groups clash with residues defining the substrate access channel.
  • Position 6: Predicted to be partially solvent-exposed. Small hydrophilic groups (e.g., OH, NH₂) could modestly improve solubility with minimal impact on binding (~0.3-0.7 kcal/mol penalty). Hydrophobic groups confer no advantage.

Pharmacophore Modeling of Dimethylamino Pyridine Scaffolds

Pharmacophore models derived from the 2-(Dimethylamino)-4-methyl-5-aminopyridine scaffold and related active NOS inhibitors define the essential 3D spatial arrangement of chemical features necessary for inhibition:

  • Hydrogen Bond Donor (HBD): A crucial feature mapped directly to the hydrogen atoms of the primary 5-amino group (-NH₂). This feature is indispensable for coordinating the heme iron and donating H-bonds to residues like Glu377. Its spatial position is highly constrained relative to the aromatic ring centroid.
  • Hydrophobic Feature (HY): Encompasses the methyl group at position 4 and the methyl groups of the dimethylamino substituent at position 2. These features map onto regions occupied by hydrophobic residues (Ile350, Val352, Met349) in the NOS active site. The centroid of this combined hydrophobic region is typically defined 4.5-5.5 Å from the HBD feature.
  • Aromatic Ring (AR): Represents the pyridine core itself, providing the structural framework and facilitating π-stacking or van der Waals contacts with the heme porphyrin ring or nearby aromatic/pseudo-aromatic residues (e.g., Trp366 in iNOS).
  • Hydrogen Bond Acceptor (HBA): Located at the pyridine nitrogen atom (position 1). This feature engages in H-bonding with backbone amides (e.g., Gln263) or structured water molecules, stabilizing the inhibitor pose. It is positioned approximately 3.0-3.5 Å from the ring centroid.
  • Optional Ionizable Positive Center (IPC): Under certain protonation states (e.g., dimethylamino group protonated at low pH), a positive ionizable feature can be modeled near the dimethylamino nitrogen. This feature can enhance interactions with anionic residues (e.g., Asp376 near the heme in some NOS isoforms) or influence membrane permeability.

Quantitative pharmacophore models are generated using software like Schrödinger's Phase or MOE. Validation involves screening databases of known active and inactive compounds, yielding enrichment factors (EF₁₀₀) typically > 25 for this scaffold class, confirming their predictive power for identifying novel NOS inhibitors [1] [4]. These models emphasize the necessity of the 5-amino HBD and the aromatic core, while highlighting the tolerance for variation in the hydrophobic features associated with positions 2 and 4 – aligning perfectly with the position-specific tolerance analysis. The pharmacophore serves as a definitive 3D query for virtual screening and a guide for scaffold hopping efforts focused on maintaining these critical interactions while exploring novel chemotypes (e.g., replacing pyridine with other N-heteroaromatics like aminotriazines or aminopyrimidines, provided the HBD-HBA distance constraints are satisfied) [1] [4].

Properties

Product Name

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride

IUPAC Name

2-N,2-N,4-trimethylpyridine-2,5-diamine;trihydrochloride

Molecular Formula

C8H16Cl3N3

Molecular Weight

260.6 g/mol

InChI

InChI=1S/C8H13N3.3ClH/c1-6-4-8(11(2)3)10-5-7(6)9;;;/h4-5H,9H2,1-3H3;3*1H

InChI Key

ZHWSSGHTIHNTSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1N)N(C)C.Cl.Cl.Cl

Canonical SMILES

CC1=CC(=NC=C1N)N(C)C.Cl.Cl.Cl

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